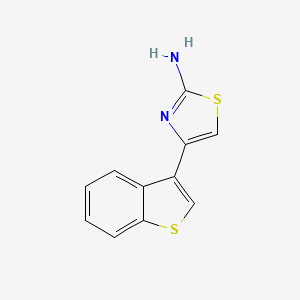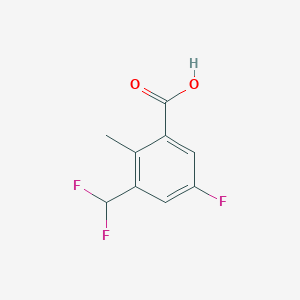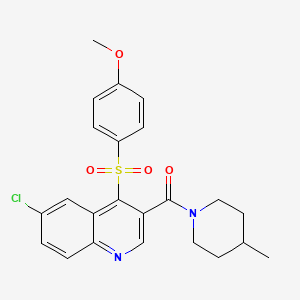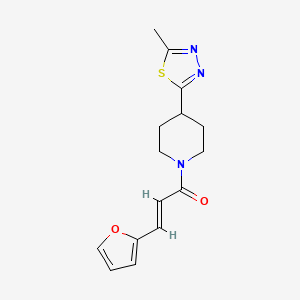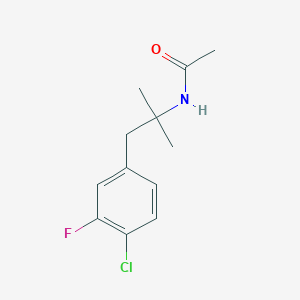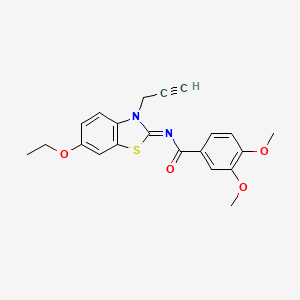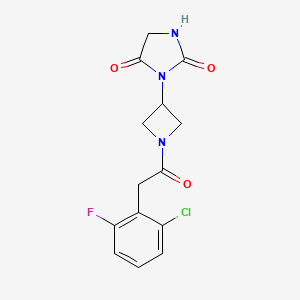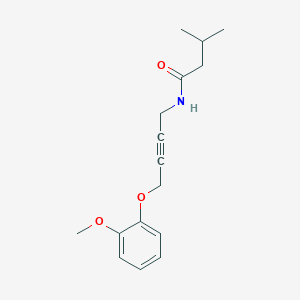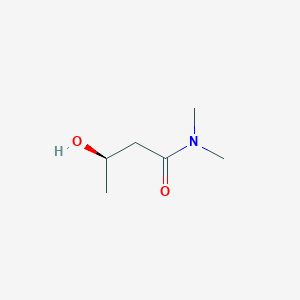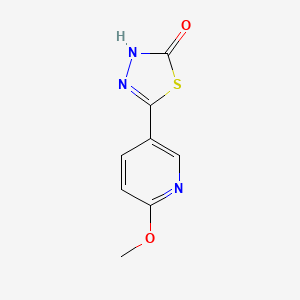![molecular formula C19H16ClN5O2S B2680140 N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide CAS No. 1172480-32-8](/img/structure/B2680140.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure of this specific compound might be analyzed in a similar way.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Conformational Analysis
The molecular interaction and conformational analysis of related pyrazole compounds with cannabinoid receptors have been studied extensively. For instance, a study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) with the CB1 cannabinoid receptor revealed its potent and selective antagonistic properties. This research utilized the AM1 molecular orbital method for conformational analysis, identifying distinct conformations and suggesting a unified pharmacophore model for CB1 receptor ligands (J. Shim et al., 2002).
Cytotoxicity Studies
Cytotoxicity studies of pyrazole derivatives have shown promise in cancer research. A notable study synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and assessed their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of these compounds in cancer treatment strategies (Ashraf S. Hassan et al., 2014).
Antimicrobial Properties
Another significant application of pyrazole derivatives is found in their antimicrobial properties. Research into 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives has showcased their effectiveness against various bacterial and fungal strains. These studies provide a foundation for developing new antimicrobial agents that can address the growing concern of antibiotic resistance (H. B'Bhatt & S. Sharma, 2017).
Antimycobacterial Activity
Explorations into substituted isosteres of pyridine- and pyrazinecarboxylic acids have revealed their antimycobacterial activity against Mycobacterium tuberculosis. Such research is crucial for developing novel therapeutics against tuberculosis, especially in the context of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains (M. Gezginci et al., 1998).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Benzothiazole-based compounds have been reported to exhibit anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been shown to inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting they may affect pathways related to the growth and survival of mycobacterium tuberculosis .
Result of Action
Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis .
Eigenschaften
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2S/c1-24-11-13(17(23-24)27-2)18(26)25(10-12-6-3-4-9-21-12)19-22-16-14(20)7-5-8-15(16)28-19/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIOZVCAUQMBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2680057.png)
